molecular formula C10H10ClNO2 B13276393 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile

2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile

Cat. No.: B13276393
M. Wt: 211.64 g/mol
InChI Key: NQIYEJAQPSHAPT-UHFFFAOYSA-N
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Description

2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10ClNO2. It is characterized by the presence of a chloro group, two methoxy groups, and a nitrile group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent to form the nitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and amides. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,5-dimethoxybenzyl cyanide
  • 3,5-Dimethoxyphenylacetonitrile
  • 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide

Uniqueness

2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-chloro-2-(3,5-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10ClNO2/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10H,1-2H3

InChI Key

NQIYEJAQPSHAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C#N)Cl)OC

Origin of Product

United States

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